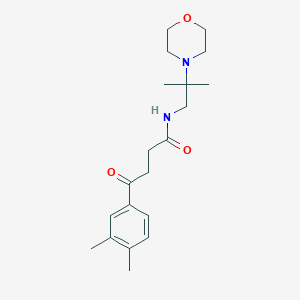
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide, also known as DMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide works by reacting with free radicals and other reactive oxygen species, which can help prevent cell damage and various diseases. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been shown to interact with proteins, which can affect their structure and function. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can bind to specific amino acid residues in proteins, which can alter their activity or prevent them from interacting with other proteins.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to interact with free radicals and proteins, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to inhibit the activity of certain enzymes and affect the expression of certain genes. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in lab experiments is its ability to interact with free radicals and proteins. This can be useful for studying various biological processes, including oxidative stress and protein-protein interactions. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide is also relatively easy to synthesize and can be used in a variety of experimental systems. However, there are also limitations to using 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in lab experiments. For example, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be toxic at high concentrations, which can limit its use in certain experimental systems. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can also be difficult to work with due to its hydrophobic nature, which can make it challenging to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide. One area of focus is on developing new methods for synthesizing 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide and related compounds. This could help improve the efficiency and yield of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide synthesis, making it more accessible to researchers. Another area of focus is on developing new applications for 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in scientific research. For example, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide could be used to study the role of oxidative stress in various diseases, or to investigate the mechanisms behind protein-protein interactions. Additionally, future research could focus on developing new derivatives of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide that have improved properties, such as increased solubility or reduced toxicity. Overall, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has the potential to be a valuable tool for studying various biological processes, and future research is likely to uncover new applications for this compound.
Métodos De Síntesis
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, which results in the formation of 3,4-dimethylphenylacetyl chloride. The second step involves the reaction of 3,4-dimethylphenylacetyl chloride with N-(2-methyl-2-morpholin-4-ylpropyl)amine, which results in the formation of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)butanamide. The final step involves the reaction of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)butanamide with acetic anhydride, which results in the formation of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been used in a variety of scientific research applications due to its ability to interact with biological molecules. One of the most common uses of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide is in the study of oxidative stress, which is a process that can lead to cell damage and various diseases. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to react with free radicals and other reactive oxygen species, which can help researchers understand the mechanisms behind oxidative stress. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been used in the study of protein-protein interactions, which are important for a variety of biological processes. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be used to label proteins and track their interactions with other proteins, which can help researchers understand how different proteins work together in cells.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15-5-6-17(13-16(15)2)18(23)7-8-19(24)21-14-20(3,4)22-9-11-25-12-10-22/h5-6,13H,7-12,14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOETPAVCJGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NCC(C)(C)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
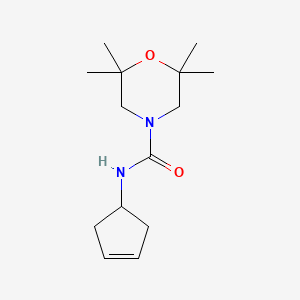
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
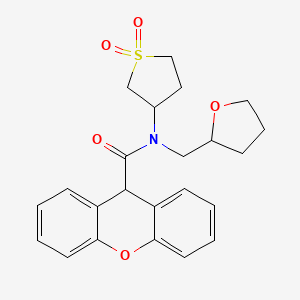
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
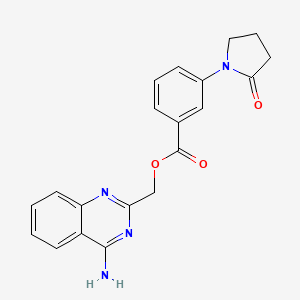
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
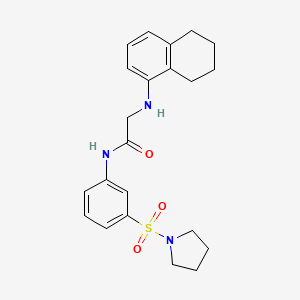
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
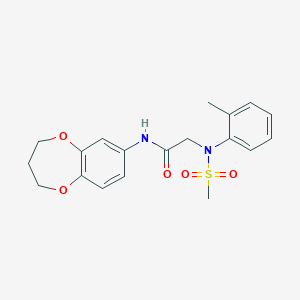
![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)
